molecular formula C18H9Cl2NO2 B1364722 5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile

5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile

Cat. No.: B1364722
M. Wt: 342.2 g/mol
InChI Key: ZOTVPOUZTMZTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar compounds include other furan derivatives and phenyl-substituted nitriles. Compared to these compounds, 5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile stands out due to its dichlorophenyl group, which enhances its reactivity and potential biological activity. Examples of similar compounds are 3,4-dichlorophenethylamine and other dichlorophenyl-substituted molecules .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2NO2/c19-14-7-6-11(8-15(14)20)9-16-17(12-4-2-1-3-5-12)13(10-21)18(22)23-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTVPOUZTMZTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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